Methyl 2-hydroxy-2-(piperidin-4-yl)acetate

Physicochemical differentiation Ionization state Bioavailability prediction

Sourcing a chiral piperidine scaffold with both a secondary amine and an α-hydroxy ester for CNS lead optimization is challenging. This compound directly addresses that gap. - Bifunctional piperidine with free amine (for E3 ligase linker attachment) and methyl ester (for warhead conjugation), ideal for PROTAC synthesis. - Reduced pKa (~12.47) vs standard piperidines enhances passive BBB permeability and reduces P-gp efflux liability. - Dual chelating α-hydroxy/carbonyl motif serves as a zinc-binding group for HDAC or MMP inhibitor design. - Supplied at 95% purity; ships ambient. For R&D only.

Molecular Formula C8H15NO3
Molecular Weight 173.21
CAS No. 1258640-13-9
Cat. No. B3365699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-hydroxy-2-(piperidin-4-yl)acetate
CAS1258640-13-9
Molecular FormulaC8H15NO3
Molecular Weight173.21
Structural Identifiers
SMILESCOC(=O)C(C1CCNCC1)O
InChIInChI=1S/C8H15NO3/c1-12-8(11)7(10)6-2-4-9-5-3-6/h6-7,9-10H,2-5H2,1H3
InChIKeyWPXBGWQJHVMQQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-hydroxy-2-(piperidin-4-yl)acetate: Dual-Function Piperidine Building Block


Methyl 2-hydroxy-2-(piperidin-4-yl)acetate is a functionalized piperidine derivative characterized by the presence of both a secondary amine and an alpha-hydroxy methyl ester. This compound serves as a versatile small-molecule scaffold in medicinal chemistry and chemical biology [1]. Its structure incorporates a piperidine ring, a common pharmacophore in FDA-approved drugs, directly substituted at the 4-position by a chiral alpha-hydroxy acetic acid methyl ester group [2]. This dual functionality offers distinct synthetic handles, enabling divergent chemical modifications that are not achievable with simpler, non-hydroxylated piperidine analogs.

Scaffold
Functionalized piperidine with chiral α-hydroxy ester handle
Dual handles
Secondary amine and methyl ester for orthogonal modification studies
Use context
Relevant for lead optimization and chemical biology probe synthesis

Why Standard Piperidine Acetates Cannot Substitute


In-class piperidine acetates, such as Methyl 2-(piperidin-4-yl)acetate or Methyl 2-(4-hydroxypiperidin-4-yl)acetate, lack the specific atomic connectivity of an alpha-hydroxy ester found in Methyl 2-hydroxy-2-(piperidin-4-yl)acetate. The alpha-hydroxy group fundamentally alters the molecule's physicochemical profile, introducing a chiral center, an additional hydrogen bond donor, and a chelating site, while also significantly lowering the pKa of the piperidine nitrogen [1]. These features collectively impact solubility, metabolic stability, and target engagement in ways that cannot be replicated by analogs where the hydroxyl group is absent, N-methylated, or positioned differently on the ring. This directly influences synthetic outcomes, biological target selectivity, and the choice of coupling conditions during lead optimization.

α-Hydroxy absence

Non-hydroxylated piperidine acetates may shift ionization state and target engagement context

Ring-OH or N-methyl analogs

Modified hydrogen bond donor/acceptor capacity can alter binding profile and solubility

Ether-linked scaffolds

Lack of chiral center and chelating α-OH limits bidentate target interaction potential

Head-to-Head Evidence for Scientific Selection


Piperidine NH Acidity: pKa Comparison with Ring-Hydroxylated Analog

The alpha-hydroxy ester group exerts a significant electron-withdrawing effect, making the piperidine nitrogen of Methyl 2-hydroxy-2-(piperidin-4-yl)acetate more acidic than that of an analog where the hydroxyl is located directly on the piperidine ring. This influences its charge state at physiological pH, a critical determinant of membrane permeability and target binding. The target compound's predicted pKa is 12.47 [1], compared to a predicted pKa of 13.65 for Methyl 2-(4-hydroxypiperidin-4-yl)acetate (CAS 936211-79-9) , representing a significant shift in ionization propensity.

pKa Shift
Reported
Target12.47
vs
Ring-OH analog13.65

Lower pKa may reduce physiological protonation, altering permeability context

Predicted values; review in assay buffer

Physicochemical differentiation Ionization state Bioavailability prediction

Lipophilicity Divergence from Non-Hydroxylated Scaffold

The alpha-hydroxy group drastically reduces the compound's lipophilicity compared to the non-hydroxylated core scaffold. The target compound has a predicted LogP of -0.58 and a LogD at pH 7.4 of -3.13 [1]. In contrast, the non-hydroxylated bioisostere Methyl 2-(piperidin-4-yl)acetate has a substantially higher predicted LogP, consistent with the absence of the polar hydroxyl moiety. This class-level inference highlights the target compound's superior aqueous solubility and its placement in a more drug-like chemical space for oral bioavailability according to Lipinski's Rule of Five.

LogP Divergence
Class-level
TargetLogP -0.58
vs
Non-hydroxylatedHigher LogP

Aqueous solubility profile may differ; supports aqueous assay compatibility

Predicted values; review for aggregation risk

Lipophilicity LogP Drug-likeness Solubility

Hydrogen Bond Donor Capacity vs. N-Methylated and Ether Analogs

Methyl 2-hydroxy-2-(piperidin-4-yl)acetate possesses a distinct hydrogen bond donor/acceptor profile. It features two hydrogen bond donors (HBD: 2) – the secondary amine and the alpha-hydroxyl group – and three hydrogen bond acceptors (HBA: 3) [1]. This contrasts with (Piperidin-4-yloxy)-acetic acid methyl ester, which replaces the alpha-hydroxy group with an ether linkage, reducing the HBD count to 1 and eliminating the chiral center. Similarly, N-methylated analogs lose the amine HBD. This specific HBD/HBA arrangement is essential for forming directed, bidentate hydrogen bonds with biological targets, a critical feature for scaffold validation in structure-based drug design.

HBD/HBA Shift
Class-level
TargetHBD 2 / HBA 3
vs
Ether analogHBD 1 / HBA 3

Additional HBD may enable distinct hydrogen bond interaction profile

Structural count; validate in binding assays

Hydrogen bond donor Target engagement Molecular recognition

High-Value Application Scenarios in Drug Discovery


CNS-Penetrant Lead Optimization via Controlled Basicity

In CNS drug discovery, the pKa of the basic amine is a critical determinant of brain penetration. The differentiated pKa of 12.47 for Methyl 2-hydroxy-2-(piperidin-4-yl)acetate [1], compared to other piperidine isomers with higher basicity, makes it a strategic choice during the optimization of central nervous system (CNS) therapeutics. Its lower basicity can reduce P-glycoprotein (P-gp) efflux and improve passive permeability across the blood-brain barrier, a property supported by its low LogP and LogD values [2].

Selective Enzyme Inhibitors with Chiral Zinc-Binding Group

The alpha-hydroxy ester motif is a known zinc-binding group (ZBG) in the design of metalloproteinase inhibitors, such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). Methyl 2-hydroxy-2-(piperidin-4-yl)acetate offers a dual chelating site (the alpha-OH and carbonyl) directly attached to the piperidine scaffold. This feature enables the construction of potent, selective inhibitors where the piperidine moiety engages in additional hydrophobic or hydrogen bond interactions in the enzyme active site, a capability not provided by ether-linked analogs like (Piperidin-4-yloxy)-acetic acid methyl ester [3].

Dual-Acting PROTAC Degraders via Orthogonal Functionalization

The presence of both a free secondary amine and a methyl ester makes this compound an ideal linker or anchor for Proteolysis Targeting Chimeras (PROTACs). The amine can be used to attach a ligand for an E3 ubiquitin ligase (e.g., a VHL or CRBN ligand), while the methyl ester can be hydrolyzed and coupled to a targeting warhead. The alpha-hydroxy group provides an additional site for bioconjugation or for modulating the physicochemical properties of the final heterobifunctional degrader [1].

Reference Standard for Analytical Method Development

As a well-defined bifunctional piperidine, this compound serves as a high-purity reference standard (typically >95% pure) for developing and validating HPLC or LC-MS methods in pharmaceutical quality control. Its unique retention time and mass spectrum, dictated by its specific polarity (LogP -0.58, LogD (pH 7.4) -3.13 [2]), can be used to track related substances or synthetic intermediates during the manufacturing of more complex piperidine-containing active pharmaceutical ingredients (APIs).

Application
Selection Property
Validation Focus
CNS lead optimization research
Piperidine basicity profile
Passive permeability & P-gp efflux assays
Metalloproteinase inhibitor design
α-Hydroxy ester zinc-binding group
Enzyme inhibition & chelation assays
PROTAC linker development
Orthogonal amine & ester handles
Bifunctional conjugation & stability assays
Analytical reference standard
Chromatographic purity & identity
HPLC/LC-MS method validation
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